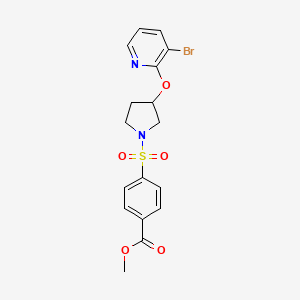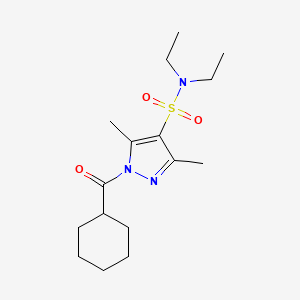
1-(cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring, including a cyclohexanecarbonyl group, a diethylamino group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached cyclohexanecarbonyl, diethylamino, and sulfonamide groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition : A study by Penning et al. (1997) explored the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives for inhibiting cyclooxygenase-2 (COX-2), which led to the development of celecoxib. This research is significant in understanding the medicinal applications of such compounds, particularly in the treatment of arthritis and inflammation (Penning et al., 1997).
Antimicrobial and Anti-inflammatory Properties : Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives with an aryl sulfonate moiety. These compounds showed potential as anti-inflammatory agents and were active against various microbial strains (Kendre et al., 2013).
Antibacterial Agents : Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their research contributes to the development of novel compounds for combating bacterial infections (Azab et al., 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition : A study by Ozgun et al. (2019) synthesized benzensulfonamides as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These compounds showed low cytotoxicity, making them potential candidates for treating related disorders (Ozgun et al., 2019).
Carbonic Anhydrase Inhibitory Activities : Kucukoglu et al. (2016) synthesized pyrazoline benzene sulfonamides and investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. The findings are crucial in understanding the potential medical applications of these compounds (Kucukoglu et al., 2016).
Sulfonamide Derivatives Synthesis : Komshina et al. (2020) presented a multistage scheme for synthesizing new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines, highlighting the compound's potential in inhibiting carbonic anhydrases and other biochemical processes (Komshina et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-5-18(6-2)23(21,22)15-12(3)17-19(13(15)4)16(20)14-10-8-7-9-11-14/h14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOWLSCIJYGCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)
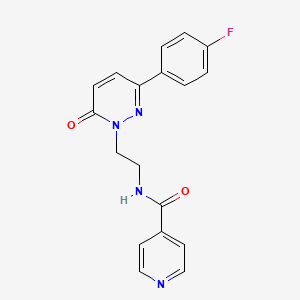
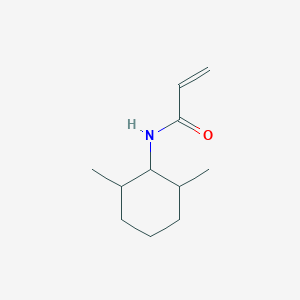
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)


![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B2967774.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)
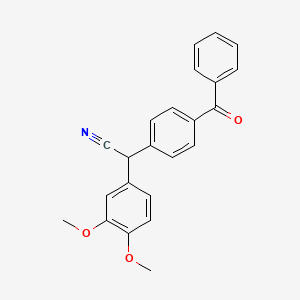
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)

![1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2967783.png)
